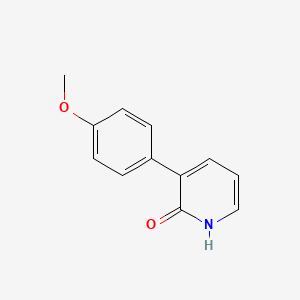

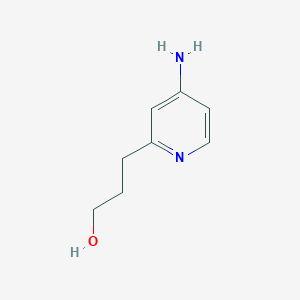

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Synthesis Analysis

Pinacolboronate esters are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . However, this aryl pinacolboronate ester posed unique analytical challenges due to its facile hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents .

Molecular Structure Analysis

The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported here show that it has a surprisingly small A-value (0.42 kcal/mol; cf. Me is 1.7, OH is 0.87). The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .

Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

Physical And Chemical Properties Analysis

The molecular formula of the compound is C19H23BO3 and it has a molecular weight of 310.20 g/mol . The melting point is reported to be 81-85 °C (lit.) .

Applications De Recherche Scientifique

- 4-(Benzyloxy)phenylboronic acid pinacol ester serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. It participates in the construction of carbon-carbon bonds, allowing chemists to synthesize complex organic molecules efficiently .

- Researchers have used this compound for detecting mercury ions (Hg²⁺) via fluorometry. The fluorogenic indicators based on through-bond energy transfer from pentaquinone to rhodamine enable sensitive and selective detection of mercury ions .

- In the synthesis of potential antitubercular and antimicrobial compounds, this compound participates in palladium-catalyzed Suzuki cross-coupling reactions. By coupling aryl iodides with boronic acids, researchers can access diverse chemical scaffolds .

- When reacted with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, 4-(Benzyloxy)phenylboronic acid pinacol ester contributes to the preparation of sulfinamide derivatives. These derivatives have applications in medicinal chemistry and agrochemicals .

- Researchers have used this compound as a labeling feature to improve transition metal-mediated cross-coupling reactions. It aids in the preparation of radio-labeled compounds for molecular imaging, a crucial technique in drug development and diagnostics .

Suzuki-Miyaura Cross-Coupling Reactions

Fluorometric Detection of Mercury (II)

Palladium-Catalyzed Suzuki Cross-Coupling

Preparation of Sulfinamide Derivatives

Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Cross-Coupling

Mécanisme D'action

Target of Action

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are organic molecules that can undergo reactions with boronic esters, such as in the Suzuki-Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester loses its boron moiety, often resulting in the formation of a new carbon-carbon bond . This process is catalyzed and involves a radical approach .

Biochemical Pathways

The protodeboronation of boronic esters is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The removal of the boron moiety allows for further functionalization of the molecule, leading to a broad range of downstream effects such as oxidations, aminations, halogenations, and various types of carbon-carbon bond formations .

Pharmacokinetics

It’s known that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic molecules through the protodeboronation process . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and materials for various applications .

Action Environment

The action of 4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is influenced by several environmental factors. For instance, the rate of the protodeboronation reaction is dependent on the pH, with the reaction rate considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by exposure to air and moisture . Therefore, it’s important to keep the compound in a dry, cool, and well-ventilated place .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,3-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(17(22)16(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDADQWZJMSNSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)

![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)

![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)